Cyclopentanol, 2,2'-thiobis-

説明

2,2'-Thiobisethanol, also known as thiodiglycol (CAS 111-48-8), is a sulfur-containing diol with the molecular formula C₄H₁₀O₂S and the IUPAC name 2,2'-thiodiethanol . This compound features a central thioether (-S-) group flanked by two hydroxyethyl (-CH₂CH₂OH) moieties. It is a colorless, viscous liquid with applications as a solvent, chemical intermediate, and precursor in the synthesis of polymers and surfactants .

特性

CAS番号 |

5445-02-3 |

|---|---|

分子式 |

C10H18O2S |

分子量 |

202.32 g/mol |

IUPAC名 |

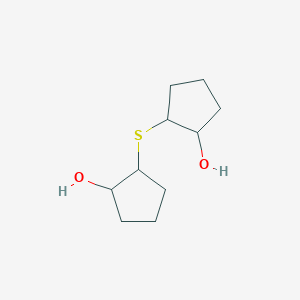

2-(2-hydroxycyclopentyl)sulfanylcyclopentan-1-ol |

InChI |

InChI=1S/C10H18O2S/c11-7-3-1-5-9(7)13-10-6-2-4-8(10)12/h7-12H,1-6H2 |

InChIキー |

LVQQMGPWYNBULH-UHFFFAOYSA-N |

正規SMILES |

C1CC(C(C1)SC2CCCC2O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Cyclopentanol, 2,2’-thiobis- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with sodium borohydride in the presence of a solvent like methanol or ethanol. The reaction proceeds through the reduction of the carbonyl group to form cyclopentanol. Another method involves the hydrogenation of cyclopentene using a metal catalyst such as palladium or platinum .

Industrial Production Methods

In industrial settings, cyclopentanol is often produced by the hydro-conversion of cyclopentanone. This process involves the decarboxylation of adipic acid at high temperatures to produce cyclopentanone, which is then reduced to cyclopentanol using a suitable reducing agent .

化学反応の分析

Types of Reactions

Cyclopentanol, 2,2’-thiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Cyclopentanol can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to cyclopentane using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

Oxidation: Cyclopentanone

Reduction: Cyclopentane

Substitution: Cyclopentyl chloride, cyclopentyl bromide

科学的研究の応用

Cyclopentanol, 2,2’-thiobis- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Cyclopentanol derivatives are explored for their therapeutic properties and potential use in drug development.

Industry: It is used in the production of perfumes, dyes, and as a solvent for various industrial processes.

作用機序

The mechanism of action of cyclopentanol, 2,2’-thiobis- involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions and participate in substitution reactions, altering the chemical environment of the target molecules .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis compare thiodiglycol with analogous sulfur- or nitrogen-containing diols and chlorinated thioethers, highlighting key structural, functional, and application-based differences.

Table 1: Comparative Analysis of Thiodiglycol and Analogous Compounds

Functional Group and Reactivity Differences

- Thiodiglycol (C₄H₁₀O₂S): The thioether group confers moderate polarity, while the diol groups enable hydrogen bonding and solubility in polar solvents like water. Its reactivity includes oxidation to sulfoxides and sulfones, as well as esterification .

- 2,2'-(Ethylimino)diethanol (C₆H₁₅NO₂): The tertiary amine group enhances basicity, making it suitable for pH regulation in surfactants. The diol groups contribute to hygroscopicity and metal-complexing ability .

- Chlorinated Thioethers (e.g., C₃H₆Cl₂S): Chlorine substituents increase electrophilicity, enabling nucleophilic substitution reactions. These compounds are often toxic and irritant due to alkylating properties .

Solubility and Environmental Behavior

- Thiodiglycol’s water solubility (~1,000 g/L at 20°C) exceeds that of chlorinated analogs due to its polar diol groups .

Toxicity and Regulatory Status

- Thiodiglycol is classified as a Schedule 2B compound under the Chemical Weapons Convention due to its role in mustard gas synthesis .

- Chlorinated thioethers (e.g., 1,1'-[methylenebis(thio)]bis(2-chloroethane)) are potent alkylating agents with acute toxicity (LD₅₀ < 50 mg/kg in rodents) and are regulated under Schedule 1A .

- N-Ethyldiethanolamine (C₆H₁₅NO₂) poses lower acute toxicity but requires handling precautions due to its corrosivity .

Key Research Findings

- Thiodiglycol in Polymer Synthesis: Thiodiglycol serves as a monomer in polyurethane and polysulfide elastomers, leveraging its dual hydroxyl groups for crosslinking .

- Deuterated Analogs: Isotope-labeled thioethers like 1,1'-thiobis(2-chloroethane-d₄) are critical in tracing metabolic pathways and environmental fate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。